Ethyl 5-(3-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(3-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a 3-fluorobenzamide group, a p-tolyl moiety, and an ethyl carboxylate ester. This structure combines electron-withdrawing (fluorine) and electron-donating (methyl) groups, which may influence its electronic properties, solubility, and biological activity. The compound’s crystallographic analysis would typically employ programs like SHELX for refinement and structure determination, as these tools are widely used for small-molecule crystallography .
Properties
IUPAC Name |
ethyl 5-[(3-fluorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4S/c1-3-31-23(30)19-17-12-32-21(25-20(28)14-5-4-6-15(24)11-14)18(17)22(29)27(26-19)16-9-7-13(2)8-10-16/h4-12H,3H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYHFNUXYKQFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been studied for their inhibitory activity against cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation.
Mode of Action
Similar compounds have been shown to interact with their targets, such as cdk2, leading to inhibition of the kinase activity and thus affecting cell cycle progression.
Biological Activity
Ethyl 5-(3-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thienopyridazine class. This compound features a unique thieno[3,4-d]pyridazine core, characterized by its ethyl ester group and various aromatic substituents, including a fluorobenzamide and a p-tolyl group. Its molecular formula is C19H18FN3O3S, with a molecular weight of approximately 421.48 g/mol. The structural characteristics of this compound contribute significantly to its biological activities and potential applications in medicinal chemistry.
Biological Activity Overview
Recent studies indicate that this compound exhibits promising biological activities, particularly as an enzyme inhibitor and in interactions with various biological targets. The compound's unique structural features enhance its efficacy in biological assays, making it a candidate for further pharmacological exploration.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. These interactions can lead to inhibition or modulation of enzyme activity, which is crucial for therapeutic applications. The binding affinity and selectivity towards these targets can be assessed through biochemical assays and molecular modeling techniques.
Comparative Analysis
A comparative analysis of this compound with similar compounds reveals its unique position in terms of biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pyrimidothienopyridazine derivatives | Similar thieno[3,4-d]pyridazine core | Comparable enzyme inhibition |
| Indole derivatives | Contains indole ring systems | Significant anti-cancer properties |
| Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | Ethoxy substitution instead of fluorine | Different binding profiles |
This table illustrates how the specific functional groups in this compound differentiate it from other compounds and influence its biological activities.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Enzyme Inhibition Studies : Research has demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression and other diseases .
- Cytotoxicity Assays : In vitro assays have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the modulation of signaling pathways related to cell survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Based Analogues
Compounds such as 2-amino-3-benzoylthiophenes share a thiophene backbone but lack the pyridazine ring and fluorine substituent. Studies show that 2-amino-3-benzoylthiophenes act as allosteric enhancers of adenosine A₁ receptors, increasing agonist binding by stabilizing the receptor’s active conformation .
| Property | Ethyl 5-(3-fluorobenzamido)-...pyridazine-1-carboxylate | 2-Amino-3-benzoylthiophenes |
|---|---|---|
| Core Structure | Thieno[3,4-d]pyridazine | Thiophene |
| Functional Groups | 3-Fluorobenzamido, p-tolyl, ethyl carboxylate | Benzoyl, amino |
| Receptor Interaction | Not reported | A₁ adenosine receptor enhancer |
| Solubility (Predicted) | Moderate (polar ester group) | Low (hydrophobic benzoyl) |
High-Energy Density Materials (HEDMs)
While unrelated to biological activity, compounds like 3,4-dinitrofuroxanofuroxan (DNTF) and 3,4-bis(4′-aminofurazano-3′)furoxan (DATF) share fused heterocyclic frameworks. DATF exhibits a density of 1.795 g/cm³, thermal stability up to 260°C, and low friction sensitivity (8% at 90°), making it suitable for explosives .
| Property | Ethyl 5-(3-fluorobenzamido)-...pyridazine-1-carboxylate | DATF |
|---|---|---|
| Thermal Stability | Not reported | 260°C (decomposition) |
| Density | ~1.3–1.5 g/cm³ (estimated) | 1.795 g/cm³ |
| Application Scope | Potential medicinal chemistry | High-energy explosives |
Pyridazine Derivatives
Pyridazine-based compounds often exhibit diverse bioactivity. For example, SHELX-refined pyridazine structures are common in crystallography due to their planar geometry . The fluorine substituent in the target compound may enhance membrane permeability compared to non-fluorinated analogues, as seen in fluorinated pharmaceuticals.
Research Findings and Limitations
- Receptor Specificity: Unlike 2-amino-3-benzoylthiophenes, the target compound’s adenosine receptor interaction remains unstudied.
- Synthetic Challenges: The multi-step synthesis of fused thieno-pyridazine systems may limit scalability compared to simpler thiophene derivatives.
- Thermal Behavior : While DATF and DNTF prioritize thermal stability for explosives, the target compound’s stability under physiological conditions (e.g., pH, temperature) requires further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
